molecular formula C10H17N B15141316 Amantadine-d6

Amantadine-d6

Cat. No.: B15141316
M. Wt: 157.29 g/mol
InChI Key: DKNWSYNQZKUICI-KETLRHEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amantadine-d6 involves the deuteration of amantadine. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Amantadine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Amantadine-d6 is widely used in scientific research due to its stable isotope properties. Some applications include:

    Pharmacokinetic Studies: Used to trace and quantify the metabolism and distribution of amantadine in biological systems.

    Drug Development: Helps in studying the pharmacodynamics and pharmacokinetics of new drug candidates.

    Biological Research: Used in studies involving viral infections, particularly influenza A, and neurological disorders like Parkinson’s disease.

    Industrial Applications: Employed in the development of new antiviral and antiparkinsonian drugs

Mechanism of Action

Amantadine-d6 exerts its effects through several mechanisms:

    Antiviral Action: Inhibits the M2 proton channel of the influenza A virus, preventing viral replication.

    Antiparkinsonian Action: Increases dopamine release and inhibits dopamine reuptake in the brain. .

Comparison with Similar Compounds

Similar Compounds

    Rimantadine: Another antiviral drug with a similar structure but different pharmacokinetic properties.

    Memantine: Used in the treatment of Alzheimer’s disease, shares structural similarities but has different therapeutic applications.

    (+)-MK-801: A potent NMDA receptor antagonist used in research.

Uniqueness

Amantadine-d6 is unique due to its deuterated form, which provides stability and allows for precise tracing in pharmacokinetic studies. Its dual action as an antiviral and antiparkinsonian agent makes it versatile in both clinical and research settings .

Properties

Molecular Formula

C10H17N

Molecular Weight

157.29 g/mol

IUPAC Name

2,2,8,8,9,9-hexadeuterioadamantan-1-amine

InChI

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i4D2,5D2,6D2

InChI Key

DKNWSYNQZKUICI-KETLRHEYSA-N

Isomeric SMILES

[2H]C1(C2CC3CC(C2)C(C1(C3([2H])[2H])N)([2H])[2H])[2H]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N

Origin of Product

United States

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